HMN-154

Overview

Description

HMN-154 is a novel benzenesulfonamide anticancer compound. It is known for its ability to inhibit the DNA binding of nuclear transcription factor Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence in a dose-dependent manner . This compound has shown significant cytotoxicity against various cancer cell lines, making it a promising candidate for cancer treatment .

Mechanism of Action

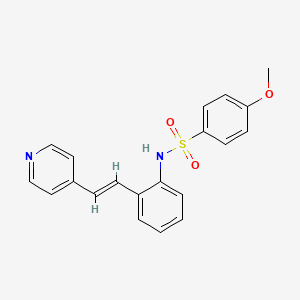

HMN-154, also known as (E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine or (E)-4-methoxy-N-(2-(2-(pyridin-4-yl)vinyl)phenyl)benzenesulfonamide, is a novel benzenesulfonamide anticancer compound .

Target of Action

The primary target of this compound is NF-YB , a component of the NF-Y heterotrimer . NF-YB plays a crucial role in DNA binding and gene regulation .

Mode of Action

This compound interacts with NF-YB, thereby interrupting the binding of the NF-Y heterotrimer to DNA . This interaction is specific and depends on the cytotoxicity of this compound .

Biochemical Pathways

This compound affects the pathway involving the NF-Y heterotrimer and its binding to DNA . By inhibiting the DNA binding of NF-Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence, this compound disrupts the normal function of this pathway .

Pharmacokinetics

The compound is soluble in dmso , which suggests it may have good bioavailability

Result of Action

This compound shows very strong cytotoxicity against KB and colon38 cells, with IC50 values of 0.0026 and 0.003 μg/mL, respectively . This indicates that this compound is effective in inhibiting the growth of these cancer cells.

Biochemical Analysis

Biochemical Properties

HMN-154 interacts with NF-YB, a specific cellular binding protein, and thereby interrupts the binding of the NF-Y heterotrimer to DNA . This interaction is necessary for the binding to this compound .

Cellular Effects

This compound shows very strong cytotoxicity against KB and colon38 cells with an IC50 value of 0.0026 and 0.003 μg/mL, respectively . It inhibits DNA binding of NF-Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves the interruption of the binding of the NF-Y heterotrimer to DNA . The binding between this compound and NF-YB is specific and depends on its cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMN-154 involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminophenylacetic acid to form an intermediate, which is then reacted with 4-vinylpyridine under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

HMN-154 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

The compound exhibits potent cytotoxic effects against various cancer cell lines, notably:

- KB cells : IC50 = 0.0026 μg/mL

- Colon38 cells : IC50 = 0.003 μg/mL

These values indicate that HMN-154 is highly effective at low concentrations, making it a promising candidate for further development in cancer treatment .

Antitumor Activity

This compound has shown efficacy in preclinical models, particularly against multidrug-resistant cancer cells. It has been reported to enhance the sensitivity of these cells to other chemotherapeutic agents, such as Adriamycin, by suppressing the expression of the multidrug resistance gene (MDR1) through its action on NF-Y .

Cell Line Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various tumor cell lines. For example, it was effective against human ovarian cancer sublines that are resistant to standard treatments .

Case Study 1: Inhibition of Multidrug Resistance

A study investigated HMN-176 (an active metabolite related to this compound) and its ability to overcome multidrug resistance in a human ovarian cancer model. Treatment with HMN-176 significantly reduced MDR1 expression, thereby restoring sensitivity to Adriamycin and enhancing overall therapeutic efficacy .

| Study | Cell Line | Treatment | Result |

|---|---|---|---|

| K2/ARS | HMN-176 | Reduced MDR1 expression; increased sensitivity to Adriamycin |

Case Study 2: Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of this compound on KB and Colon38 cells. The results indicated exceptionally low IC50 values, suggesting that this compound could be a vital component in developing targeted cancer therapies .

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| KB | 0.0026 |

| Colon38 | 0.003 |

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: Another benzenesulfonamide compound with antibacterial properties.

Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.

Sulfasalazine: A sulfonamide used to treat inflammatory bowel disease.

Uniqueness of HMN-154

This compound is unique due to its potent anticancer properties and its specific mechanism of action involving the inhibition of nuclear transcription factor Y binding to DNA. This distinguishes it from other sulfonamide compounds that are primarily used as antibiotics or anti-inflammatory agents .

Biological Activity

HMN-154 is a compound that has garnered attention in the field of cancer research due to its potential biological activity, particularly as an antitumor agent. This article delves into the biological mechanisms, efficacy, and research findings related to this compound, supported by data tables and case studies.

Overview of this compound

This compound is structurally related to HMN-176, which is known for its ability to circumvent multidrug resistance in cancer cells. The compound functions primarily through its interaction with transcription factors, notably NF-Y, which plays a critical role in regulating gene expression associated with cell proliferation and survival.

Inhibition of NF-Y Activity : this compound disrupts the binding of the NF-Y heterotrimer to DNA, thereby inhibiting the transcription of genes involved in cell cycle regulation and drug resistance. This mechanism is crucial for restoring chemosensitivity in multidrug-resistant cancer cells.

Cytotoxic Effects : The compound exhibits potent cytotoxicity against various human tumor cell lines. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through DNA fragmentation. Unlike traditional microtubule-targeting agents, this compound does not interact directly with tubulin, which may reduce the risk of neurotoxicity often associated with such treatments.

Efficacy in Cancer Models

Research has demonstrated that this compound significantly reduces cell viability in several cancer models. The following table summarizes key findings from recent studies:

| Study | Cancer Type | Concentration (μM) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|---|

| Ovarian | 3 | 50% decrease | MDR1 down-regulation | |

| Breast | 10 | 70% decrease | Cell cycle arrest | |

| Lung | 5 | 65% decrease | Apoptosis induction |

Case Studies

Case Study 1: Ovarian Cancer

A study involving K2 human ovarian cancer cells demonstrated that treatment with this compound led to a significant reduction in the expression of the MDR1 gene, which is often overexpressed in resistant cancer cells. This down-regulation was linked to enhanced sensitivity to Adriamycin, a common chemotherapeutic agent.

Case Study 2: Breast Cancer

In a separate investigation on breast cancer cell lines, this compound was shown to induce G2/M phase arrest and subsequent apoptosis. The study reported a marked reduction in cell viability at concentrations as low as 10 μM, highlighting its potential as an effective treatment option.

Clinical Implications

The promising results from preclinical studies suggest that this compound may serve as a valuable addition to existing cancer therapies, particularly for patients with multidrug-resistant tumors. Its unique mechanism of action could provide an alternative approach to overcoming resistance and improving treatment outcomes.

Properties

IUPAC Name |

4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJCDFMGZYKSSC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173528-92-2 | |

| Record name | HMN 154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.